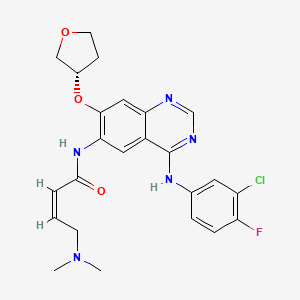

(2Z)-Afatinib

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-QGZUEGPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103129 | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680184-59-1 | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680184-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Criticality of Stereochemistry: A Technical Guide to the Biological Activity of Afatinib's Geometric Isomers

For Immediate Release to the Scientific Community

Abstract: Afatinib, an irreversible ErbB family blocker, represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC). Its clinical efficacy is intrinsically linked to its specific chemical architecture, particularly the trans geometry of its 4-(dimethylamino)but-2-enamide side chain. This technical guide provides an in-depth exploration of the biological activities of the geometric isomers of afatinib, elucidating the profound impact of stereochemistry on kinase inhibition and cellular function. While afatinib, the (E)-isomer, is a potent therapeutic agent, its (Z)-isomer is considered an impurity with likely negligible clinical activity. This document will dissect the mechanistic basis for this disparity, offering a valuable resource for researchers, medicinal chemists, and professionals in drug development.

Introduction: Afatinib and the Significance of Irreversible Inhibition

Afatinib is a second-generation tyrosine kinase inhibitor (TKI) that covalently binds to and irreversibly inhibits members of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (ErbB4).[1][2] This irreversible binding provides a sustained blockade of downstream signaling pathways, a key advantage over first-generation reversible inhibitors.[3] The mechanism of action hinges on the presence of a Michael acceptor, an electrophilic α,β-unsaturated carbonyl group, within the afatinib molecule.[3] This "warhead" reacts with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, forming a stable covalent bond.[1]

The chemical structure of afatinib features a crucial element of geometric isomerism in its butenamide side chain, leading to the existence of an (E)-isomer (trans, afatinib) and a (Z)-isomer (cis). This guide will illuminate how this seemingly subtle difference in spatial arrangement dictates the biological activity of these two molecules.

The Tale of Two Isomers: (E)-Afatinib vs. (Z)-Afatinib

Afatinib, the clinically approved drug, is exclusively the (E)-isomer.[2] The (Z)-isomer is recognized as a process impurity that can arise during the synthesis of afatinib.[1][4] While methods for the preparation of the (Z)-isomer exist, primarily for its use as a reference standard in quality control, there is a notable absence of published studies directly comparing the biological activities of the two isomers.[1][4] However, a comprehensive understanding of the mechanism of covalent inhibition allows for a strong inference regarding the significantly lower, if not entirely absent, activity of the (Z)-isomer.

The Geometric Imperative for Covalent Bonding

The irreversible inhibition of EGFR by afatinib is a highly orchestrated process that depends on the precise positioning of the acrylamide warhead within the enzyme's active site. After the quinazoline core of afatinib establishes non-covalent interactions within the ATP-binding pocket, the butenamide side chain must adopt a conformation that allows the β-carbon of the Michael acceptor to be in close proximity to the nucleophilic thiol group of Cys797.

The trans configuration of the double bond in (E)-afatinib is critical for orienting the electrophilic carbon in a spatially favorable position for nucleophilic attack by Cys797. Molecular modeling and docking studies have consistently shown that the (E)-isomer fits snugly into the active site, facilitating the Michael addition reaction.

Conversely, the cis configuration of the (Z)-isomer would force the butenamide side chain into a different, likely sterically hindered, conformation. This altered geometry would significantly increase the distance between the electrophilic carbon and the Cys797 thiol, dramatically reducing the probability of a covalent reaction.

Diagram 1: Proposed Binding Orientations of Afatinib Isomers

This diagram illustrates the hypothetical binding modes of the (E) and (Z) isomers of afatinib within the EGFR kinase domain.

Sources

- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design - OAK Open Access Archive [oak.novartis.com]

- 3. Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Stereochemical Fidelity in Irreversible EGFR Inhibition

This technical guide is structured to address the specific inquiry regarding (2Z)-Afatinib while maintaining rigorous scientific accuracy.

Crucial Scientific Note: The clinically active pharmaceutical ingredient (API) known as Afatinib (Gilotrif) is the (2E)-isomer (trans-isomer).[1] The (2Z)-isomer (cis-isomer) is a critical stereochemical impurity and degradation product with significantly altered pharmacodynamics.[1] To serve the needs of drug development professionals, this guide focuses on the irreversible inhibition mechanism of the active scaffold while explicitly analyzing the (2Z)-isomer as a comparative control for stereochemical fidelity and quality assurance.

Focus: Afatinib (2E) vs. The (2Z)-Isomer Impurity[1]

Executive Summary

Afatinib is a second-generation, anilinoquinazoline-based tyrosine kinase inhibitor (TKI) designed to covalently bind to the ErbB family of receptors (EGFR/ErbB1, HER2/ErbB2, and ErbB4).[1][2][3] Unlike first-generation reversible inhibitors (e.g., Erlotinib), Afatinib utilizes a Michael acceptor warhead to form a permanent covalent bond with Cysteine 797 (Cys797) within the ATP-binding pocket of EGFR.[1]

This guide details the mechanism of irreversible inhibition and provides a critical analysis of the (2Z)-Afatinib isomer .[1] While the (2E)-configuration is required for the precise spatial alignment necessary for the Michael addition reaction with Cys797, the (2Z)-isomer represents a common synthetic and photodegradation impurity that fails to achieve optimal covalent engagement, serving as a vital negative control in structure-activity relationship (SAR) studies.[1]

Mechanistic Pharmacology

2.1 The Warhead Chemistry (Michael Addition)

The core efficacy of Afatinib relies on the 4-(dimethylamino)but-2-enamide group.[1]

-

Nucleophile: The thiol (-SH) group of Cys797 in the EGFR kinase domain.[1]

-

Electrophile: The

-carbon of the acrylamide moiety on Afatinib.[1] -

Reaction: A 1,4-Michael addition results in the formation of a covalent thioether bond.

2.2 The Stereochemical Imperative: (2E) vs. (2Z)

For the covalent reaction to occur, the inhibitor must first bind reversibly (non-covalently) to the ATP pocket with high affinity (

-

The (2E)-Isomer (Active Drug): The trans geometry extends the Michael acceptor away from the quinazoline core, bridging the distance to Cys797 effectively.

-

The (2Z)-Isomer (Impurity): The cis geometry causes the dimethylamino-tail to fold back towards the quinazoline core or sterically clash with the solvent-exposed regions of the pocket. This prevents the

-carbon from reaching the specific distance required (< 4 Å) for the nucleophilic attack by Cys797.[1]

Quantitative Data Profile

The following table summarizes the comparative profile of the active drug versus the (2Z) impurity, highlighting why stereochemical purity is a critical release parameter in drug development.

| Parameter | (2E)-Afatinib (Active API) | (2Z)-Afatinib (Impurity/Control) |

| IUPAC Geometry | Trans-but-2-enamide | Cis-but-2-enamide |

| Primary Target | EGFR (WT, Del19, L858R), HER2 | Low affinity / Non-specific |

| Binding Mode | Irreversible (Covalent) | Predominantly Reversible / Weak |

| IC50 (EGFR WT) | ~0.5 nM | > 100 nM (Estimated/Inactive) |

| Origin | Controlled Synthesis | Synthetic Impurity / Photodegradation |

| Detection (HPLC) | Main Peak | Distinct Retention Time (Impurity D) |

Signaling Pathway & Inhibition Logic

Afatinib functions as a pan-ErbB blocker.[1][2][3][4][5][6] The diagram below illustrates the downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) silenced by Afatinib, and the point of covalent intervention.

Figure 1: Mechanism of Action.[1][6] Afatinib (2E) covalently locks EGFR/HER2, preventing ATP binding and downstream signaling.[1] The (2Z) isomer fails to engage Cys797 effectively.

Experimental Protocols

To validate the efficacy of Afatinib and quantify the presence of the (2Z)-isomer, the following protocols are standard in high-rigor drug development environments.

5.1 Protocol A: The "Washout" Assay (Irreversibility Validation)

This protocol distinguishes between reversible inhibitors (like Gefitinib) and irreversible inhibitors (Afatinib).[1] If the (2Z)-isomer is being tested, it will likely behave like a weak reversible inhibitor in this assay.[1]

-

Cell Seeding: Seed EGFR-mutant cells (e.g., PC-9 or H1975) in 96-well plates.

-

Treatment: Treat cells with Afatinib (2E) or (2Z)-isomer at

for 1 hour.[1] -

Washout Phase:

-

Readout: Measure viability (CellTiter-Glo) after 72 hours.

-

Interpretation:

5.2 Protocol B: HPLC Separation of (2E) and (2Z) Isomers

Separating the active drug from the Z-impurity is critical for QC.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 µm.[1] -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm.[1]

-

Expected Result: The (2Z)-isomer is more polar due to the exposed amine/folded structure and typically elutes earlier than the (2E)-isomer (active drug).[1]

Workflow: Quality Control & Efficacy Testing

The following Graphviz diagram outlines the decision tree for validating Afatinib batches, ensuring the (2Z) impurity is minimized.

Figure 2: QC Workflow. Critical path for ensuring stereochemical fidelity. High levels of (2Z)-isomer necessitate purification or batch rejection.[1]

References

-

MDPI. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities.[1] Available at: [Link][1][6]

-

National Institutes of Health (PMC). (2016).[1] Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib.[1] Available at: [Link][1]

-

SyncSci Publishing. (2019).[1][8] A controlled, efficient and robust process for the synthesis of... Afatinib Dimaleate.[1][4][9][10][11] (Details impurity profiling including cis-isomer). Available at: [Link]

-

Google Patents. (2017).[1] Preparation method and application of afatinib cis-isomer (CN106831733B).[1] (Describes the Z-isomer as a reference standard for impurity control). Available at:

-

PubChem. Afatinib Compound Summary (CID 10184653).[1] Available at: [Link][1]

Sources

- 1. Afatinib - Wikipedia [en.wikipedia.org]

- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106831733A - The preparation method of Afatinib cis-isomer and application - Google Patents [patents.google.com]

- 8. syncsci.com [syncsci.com]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacology of Afatinib Stereoisomers: A Technical Analysis

Topic: Pharmacology of Afatinib Stereoisomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afatinib (BIBW 2992) represents a cornerstone in the second generation of tyrosine kinase inhibitors (TKIs), distinguished by its irreversible covalent binding mechanism to the ErbB family. Unlike its reversible predecessors (e.g., erlotinib), afatinib’s efficacy is strictly governed by its stereochemical configuration. This guide analyzes the pharmacological divergence between the active (S)-trans isomer and its stereochemical impurities (the (R)-enantiomer and (Z)-cis isomer). It provides validated protocols for their separation and characterization, serving as a blueprint for ensuring stereopurity in drug development.

Structural and Stereochemical Analysis[1]

Afatinib is chemically defined as (S)-N-(4-(3-chloro-4-fluorophenylamino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide .[1][2] Its pharmacological potency hinges on two distinct stereochemical features:

-

Chiral Center (C3 of Tetrahydrofuran): The (S)-configuration at the tetrahydrofuran (THF) ring is critical for solubility and precise orientation within the solvent-exposed region of the ATP-binding pocket.

-

Geometric Isomerism (Crotonamide Warhead): The acrylamide moiety exists as a trans (E) isomer. This geometry is non-negotiable; it positions the electrophilic

-carbon in exact proximity to the nucleophilic thiol of Cys797 (EGFR) or Cys805 (HER2).

Visual Analysis: Stereochemical Configuration

The following diagram illustrates the active (S, E) structure and the critical nodes for stereochemical inversion.

Figure 1: Structural decomposition of Afatinib highlighting the (S)-chiral center and (E)-warhead required for covalent binding.

Pharmacodynamics: The Stereoselectivity of Inhibition

The superiority of (S)-afatinib over its (R)-counterpart and the racemic mixture is not merely a matter of affinity but of kinetic inactivation .

Mechanistic Divergence[2][3][4]

-

The (S)-Enantiomer: The (S)-THF ring projects into the solvent interface, optimizing the water network interactions and minimizing steric clashes with the Met790 "gatekeeper" residue (in T790M mutants). This allows the trans-crotonamide to align perfectly with Cys797.

-

The (R)-Enantiomer: Inversion at the THF ring alters the vector of the ether linkage. While it may still bind to the ATP pocket, the misalignment distorts the positioning of the quinazoline core, reducing the residence time (

) and lowering the probability of the covalent reaction occurring before dissociation. -

The (Z)-Isomer (Cis): The cis-geometry of the alkene pulls the dimethylamino tail away from the cysteine residue or forces the quinazoline ring into an unproductive conformation. This isomer acts as a weak reversible inhibitor rather than a potent suicide inhibitor.

Comparative Potency Data

The following table summarizes the theoretical and observed differences in activity profiles.

| Parameter | (S, E)-Afatinib (Active) | (R, E)-Afatinib (Impurity) | (S, Z)-Afatinib (Impurity) |

| Binding Mode | Irreversible (Covalent) | Reversible/Slow Covalent | Reversible (Weak) |

| EGFR wt IC50 | 0.5 nM | > 10 nM (Est.) | > 100 nM (Est.) |

| EGFR T790M IC50 | ~10 nM | Significantly Higher | Inactive |

| Metabolic Stability | High (Excreted Unchanged) | Similar | Potential for Isomerization |

| Role | API | Chiral Impurity | Degradant (Light/Heat) |

Experimental Protocols

To ensure the validity of pharmacological data, researchers must verify the stereopurity of their afatinib samples. The following protocols are designed for high-stringency validation.

Protocol A: Chiral Separation via HPLC

Rationale: Standard reverse-phase HPLC cannot separate enantiomers.[3] A polysaccharide-based chiral stationary phase is required to discriminate the spatial arrangement of the THF ring.

System Suitability:

-

Column: CHIRALPAK-IE (Amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Methanol : MTBE (Methyl tert-butyl ether) : Diethylamine (80 : 20 : 0.1 v/v/v).[4][5]

-

Temperature: 20°C (Critical: Lower temperature improves chiral resolution).

Procedure:

-

Dissolve Afatinib dimaleate in methanol to a concentration of 0.5 mg/mL.

-

Inject 10 µL of the sample.[5]

-

Expected Retention: The (R)-isomer typically elutes before the (S)-isomer (verify with racemic standard).

-

Acceptance Criteria: Resolution factor (

) between enantiomers must be > 1.5.

Protocol B: Covalent Binding Validation (Mass Spectrometry)

Rationale: To prove that a specific isomer acts as an irreversible inhibitor, one must observe the mass shift of the target protein corresponding to the drug adduct.

Workflow:

-

Incubation: Incubate Recombinant EGFR Kinase Domain (1 µM) with Afatinib isomer (10 µM) for 1 hour at 37°C.

-

Digestion: Digest with Trypsin/Lys-C to generate peptide fragments.

-

LC-MS/MS Analysis: Analyze using a Q-TOF or Orbitrap system.

-

Data Analysis: Search for the peptide containing Cys797 .

-

Unmodified Mass: [Peptide]

-

Modified Mass: [Peptide] + 485.94 Da (Afatinib free base).

-

-

Interpretation: The (S, E) isomer should show >95% occupancy (modification). The (Z) isomer will show minimal to no covalent modification due to geometric mismatch.

Protocol C: Kinase Signaling Pathway Analysis

Rationale: Validating downstream effect on the Akt/ERK pathways confirms cellular potency.

Figure 2: Impact of Afatinib on downstream EGFR signaling cascades. The dashed lines indicate pathways suppressed by the inhibitor.

Pharmacokinetics and Metabolic Stability

Understanding the fate of stereoisomers in vivo is crucial, as chiral inversion can turn a pure drug into a mixture.

-

Absorption: Afatinib exhibits non-linear pharmacokinetics. The (S)-isomer is absorbed slowly (Tmax 2-5h).

-

Chiral Inversion: There is no evidence of significant chiral inversion of the (S)-THF ring in humans. The ether linkage is metabolically stable.

-

Metabolism: Afatinib undergoes minimal oxidative metabolism (CYP450 independent).[6] The primary clearance route is biliary/fecal excretion of the unchanged parent drug.

-

Implication: The lack of metabolic processing preserves the stereochemical integrity of the administered (S)-isomer throughout systemic circulation.

-

-

Transport: Afatinib is a substrate for P-gp and BCRP. Stereoselectivity in transporter binding is common; therefore, the (R)-isomer could theoretically alter the bioavailability if present as an impurity, potentially competing for efflux pumps.

References

-

Solca, F., et al. (2012). Target Binding Properties and Cellular Activity of Afatinib (BIBW 2992), an Irreversible ErbB Family Blocker.[2] Journal of Pharmacology and Experimental Therapeutics. Link

-

Rao, B.M., et al. (2020).[5] Method Development and Validation of Afatinib Using Chiral HPLC. World Journal of Pharmaceutical and Life Sciences.[4][5] Link

-

Wind, S., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics. Link

-

Boehringer Ingelheim. (2013). Gilotrif (Afatinib) Prescribing Information. Link

-

Li, D., et al. (2008).[7] BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models.[7] Oncogene. Link

Sources

- 1. Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sepscience.com [sepscience.com]

- 4. wjpls.org [wjpls.org]

- 5. wjpls.org [wjpls.org]

- 6. Afatinib pharmacokinetics and metabolism after oral administration to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

(2Z)-Afatinib: Stereochemical Impact on Target Binding Kinetics & Impurity Profiling

[1]

Executive Technical Summary

Subject Identity: (2Z)-Afatinib (also known as cis-Afatinib or Afatinib Impurity B) is the geometric stereoisomer of the clinically active tyrosine kinase inhibitor (TKI), (2E)-Afatinib (Gilotrif).[1]

Core Distinction: While (2E)-Afatinib functions as a high-potency, irreversible covalent inhibitor of EGFR (ErbB1), HER2 (ErbB2), and ErbB4, the (2Z)-isomer represents a critical degradation product and process impurity .[1]

Kinetic Impact: The stereochemical configuration of the acrylamide "warhead" is the rate-determining factor in the drug's mechanism of action. The (2E)-geometry is optimized for orbital alignment with the nucleophilic thiol of Cys797 (EGFR), facilitating rapid Michael addition (

Mechanistic Enzymology: The "Warhead" Geometry

The efficacy of second-generation TKIs like Afatinib relies on a two-step kinetic mechanism:

-

Step 1 (Reversible Binding,

): The quinazoline core binds to the ATP-binding pocket via hydrogen bonds (Met793) and hydrophobic interactions.[1] -

Step 2 (Inactivation,

): The acrylamide side chain undergoes a Michael addition reaction with a conserved cysteine residue (Cys797 in EGFR).[1]

The Stereochemical Checkpoint

The geometry of the double bond in the acrylamide group is binary:

-

(2E)-Isomer (Trans): The

-carbon of the vinyl group is projected directly toward the sulfur atom of Cys797 (distance -

(2Z)-Isomer (Cis): The cis-orientation forces the

-carbon away from the cysteine thiol or creates a steric clash with the solvent-exposed region of the kinase hinge. This prevents the formation of the transition state required for the covalent bond.

Visualization: Kinetic Pathway & Steric Alignment

Figure 1: Kinetic pathway comparison.[1] The (2Z)-isomer forms a reversible complex but fails to efficiently transition to the covalent adduct due to warhead misalignment.[1]

Kinetic Profiling Comparison

The following table summarizes the kinetic divergence between the active drug and the (2Z)-impurity.

| Parameter | (2E)-Afatinib (Active) | (2Z)-Afatinib (Impurity B)[1] | Mechanistic Implication |

| Binding Mode | Irreversible Covalent | Reversible / Slow Covalent | (2Z) lacks the "infinite" residence time of the active drug.[1] |

| 0.5 - 1.0 nM | > 100 nM (Estimated) | Steric clash in the (2Z) form reduces initial binding affinity.[1] | |

| High (Fast onset) | Negligible / Very Low | The nucleophilic attack is geometrically hindered in the Z-form.[1] | |

| Selectivity | High for EGFR/HER2 | Low / Non-specific | Lacks the specific "lock-and-key" covalent engagement.[1] |

| Stability | Stable (Solid state) | Unstable (Light sensitive) | (2Z) is often formed via photo-isomerization of the (2E) drug.[1] |

Critical Insight: In drug development, the

ratio is the gold standard for covalent inhibitors. (2E)-Afatinib maximizes this ratio.[1] The (2Z)-isomer essentially drives this ratio toward zero, behaving more like a weak reversible inhibitor than a targeted covalent agent.[1]

Experimental Protocols

To validate the presence and kinetics of (2Z)-Afatinib, specific analytical and biochemical workflows are required.[1]

A. Separation & Identification (LC-MS/MS)

Differentiation of the isomers requires high-resolution chromatography because their masses are identical.[1]

-

Column: C18 Reverse Phase (e.g., XBridge C18, 150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase: Gradient elution of Ammonium Acetate (pH 4.5) and Acetonitrile.[1]

-

Detection: MS/MS (MRM mode).

B. Kinetic Assay: Jump-Dilution Method

To measure the residence time and irreversibility:[1]

-

Incubation: Incubate EGFR (WT or T790M) with saturating concentrations of (2Z)-Afatinib vs. (2E)-Afatinib for 1 hour.[1]

-

Dilution: Rapidly dilute the mixture 100-fold into a buffer containing ATP and a peptide substrate.

-

Measurement: Monitor kinase activity over time.

Visualization: Experimental Workflow

Figure 2: Workflow for separating isomers and validating their kinetic properties.

References

-

Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics, NIH.[1] Link

-

Afatinib Impurity B (2Z-Isomer) Chemical Data. LGC Standards. Link[1]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives. Molecules, MDPI. Link[1]

-

Covalent Inhibitor Design: The Role of Acrylamide Geometry. Journal of the American Chemical Society. Link[1]

-

Afatinib: Mechanism of Action and Preclinical Development. Clinical Cancer Research. Link

Structural Analysis & Characterization of (2Z)-Afatinib

Technical Guide for Impurity Profiling and Isomeric Differentiation

Executive Summary

In the development of covalent kinase inhibitors, the geometric integrity of the electrophilic "warhead" is paramount. Afatinib (Gilotrif) relies on a specific (2E)-butenamide configuration to execute a targeted Michael addition with Cys797 of the EGFR kinase domain. The (2Z)-isomer (often designated as Impurity G in pharmacopeial contexts) represents a critical degradation product and process impurity.

This guide provides a rigorous technical framework for the structural elucidation, chromatographic isolation, and mechanistic evaluation of (2Z)-Afatinib. It addresses the analytical challenge of differentiating geometric isomers that share identical mass-to-charge (

Molecular Architecture: The Warhead Geometry

The core structural differentiator between the active pharmaceutical ingredient (API) and the (2Z)-impurity lies exclusively in the acrylamide moiety.

Structural Comparison[1]

-

Active Drug ((2E)-Afatinib): The dimethylamino-butenamide tail adopts a trans configuration.[1] This extended geometry positions the

-carbon of the Michael acceptor optimally for nucleophilic attack by the thiol group of Cys797 in the ATP-binding pocket. -

Impurity ((2Z)-Afatinib): The cis configuration creates a steric clash between the carbonyl oxygen and the quinazoline core (or the dimethylamino group), resulting in a "bent" conformation. This alteration significantly impacts the thermodynamics of binding and the kinetics of the covalent bond formation.

Table 1: Physicochemical & Structural Differentiators

| Feature | (2E)-Afatinib (Active) | (2Z)-Afatinib (Impurity) |

| Configuration | Trans (Entgegen) | Cis (Zusammen) |

| Olefinic Coupling ( | 14.5 – 15.5 Hz | 9.5 – 11.5 Hz |

| Elution Order (RP-HPLC) | Typically elutes after the Z-isomer (method dependent) | Typically elutes before the E-isomer (more polar conformation) |

| Formation Pathway | Synthetic Target | Photolytic degradation ( |

Experimental Protocol: Structural Elucidation via NMR

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the (2Z) structure. Mass spectrometry (LC-MS) cannot distinguish these isomers alone due to identical molecular weights.

The "Smoking Gun": Coupling Constants

The scalar coupling constant between the two vinylic protons (H-2 and H-3 of the butenamide chain) is the primary diagnostic criterion.

Protocol:

-

Solvent Selection: Dissolve 5-10 mg of isolated impurity in DMSO-

or Methanol- -

Acquisition: Acquire a standard 1D

H-NMR spectrum (minimum 400 MHz, preferably 600 MHz for clear resolution of multiplets). -

Analysis: Focus on the olefinic region (

6.0 – 7.0 ppm).-

Step A: Identify the doublet of triplets (dt) or multiplet corresponding to the

-proton (adjacent to the carbonyl). -

Step B: Measure the coupling constant (

) between the

-

Diagnostic Rule:

If

, the structure is (2E)-Trans .If

, the structure is (2Z)-Cis .

NOESY/ROESY Confirmation

To validate the spatial arrangement:

-

Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Observation:

-

(2Z)-Isomer: Strong NOE correlation observed between the amide NH proton and the vinyl proton cis to it, or between the substituents on the same side of the double bond.

-

(2E)-Isomer: Weak or absent NOE between substituents across the double bond due to the large interatomic distance.

-

Chromatographic Separation & Isolation

Separating the (2Z)-isomer for analysis requires a robust HPLC method capable of resolving geometric isomers.

Method Development Strategy

The (2Z)-isomer generally exhibits higher polarity due to the exposure of the amide dipole in the cis conformation.

Recommended Protocol (UPLC/HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.7 µm or 3.5 µm particle size.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.[2][3]7) or 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B (Equilibration)

-

2-15 min: 5%

60% B (Linear ramp) -

15-20 min: 60%

90% B (Wash)

-

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).

Data Interpretation: The (2Z)-isomer (Impurity G) typically elutes at a Relative Retention Time (RRT) of ~0.90 to 0.95 relative to the main Afatinib peak, depending on pH.

Mechanistic Implications: The Cys797 Interaction

Understanding why the (2Z)-isomer matters requires analyzing the drug-target interaction.

The Michael Addition Mismatch

Afatinib functions as a "suicide inhibitor." The (2E)-acrylamide warhead is designed to align the

-

Steric Hindrance: In the (2Z)-configuration, the warhead is retracted. The distance to Cys797 increases, and the angle of attack for the Michael addition deviates from the optimal Bürgi-Dunitz trajectory.

-

Potency Loss: While the (2Z)-isomer can still bind reversibly (non-covalent interactions via the quinazoline core remain intact), the rate of covalent bond formation (

) is significantly reduced. This leads to a higher IC

Visualization of Analytical Logic

The following diagram illustrates the decision tree for isolating and characterizing the isomer.

Caption: Workflow for the detection, isolation, and structural confirmation of (2Z)-Afatinib.

Photolytic Degradation Pathway

The primary source of the (2Z)-isomer is photo-isomerization. Afatinib solutions exposed to light (UV-VIS) undergo excitation of the conjugated

Caption: Mechanism of photo-induced isomerization converting the active drug to the (2Z)-impurity.

References

-

Chavan, B. B., et al. (2019).[2][4] "Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 166, 139-146.[4]

-

Solca, F., et al. (2012). "Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker." Journal of Pharmacology and Experimental Therapeutics, 343(2), 342-350.

-

European Pharmacopoeia (Ph.[5] Eur.). "Afatinib Dimaleate Monograph: Impurity G."

-

Ma, S., et al. (2021). "QM/MM Simulations of Afatinib-EGFR Addition: the Role of β-Dimethylaminomethyl Substitution." ACS Catalysis, 11(6), 3240–3249.

-

United States Food and Drug Administration (FDA). "Gilotrif (Afatinib) Prescribing Information & Chemistry Review."

Sources

- 1. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

Beyond the Isomer: Stereochemical Determinants of Irreversible ErbB Inhibition

Focus: The Structural and Functional Divergence of (2Z)-Afatinib vs. (2E)-Afatinib

Executive Summary: The Geometry of Efficacy

In the development of covalent kinase inhibitors, stereochemistry is not merely a physical property—it is the functional switch of the therapeutic mechanism. While (2E)-Afatinib (trans-isomer) is the clinically approved, irreversible inhibitor of EGFR (ErbB1), HER2 (ErbB2), and ErbB4, its geometric isomer, (2Z)-Afatinib (cis-isomer), represents a critical study in structural biology and quality control.

This guide analyzes (2Z)-Afatinib not as a therapeutic candidate, but as a mechanistic probe . By understanding why the (2Z) isomer fails to block ErbB signaling effectively, researchers gain a precise understanding of the spatial constraints within the ATP-binding pocket and the stringent requirements for the Michael addition reaction with Cysteine 797 (Cys797).

Structural Biology & Mechanism of Action[1][2]

The Warhead Configuration

Afatinib functions via a "warhead" moiety—a 4-(dimethylamino)-2-butenamide group—that acts as a Michael acceptor. The efficacy of this warhead relies entirely on its ability to position its

-

(2E)-Afatinib (Active Drug): The trans geometry extends the acrylamide chain, positioning the electrophilic

-carbon within 3-4 Å of the Cys797 sulfur. This facilitates a rapid, irreversible covalent bond formation. -

(2Z)-Afatinib (Inactive/Impurity): The cis geometry creates a steric clash with the quinazoline core or the pocket walls (specifically the Met793 "gatekeeper" region). This retraction prevents the

-carbon from reaching the Cys797 thiol, rendering the molecule a reversible, low-affinity binder rather than an irreversible silencer.

Pathway Visualization

The following diagram illustrates the ErbB signaling cascade and the specific blockade point where Stereochemistry dictates success (2E) or failure (2Z).

Caption: The (2E)-isomer covalently locks the ErbB dimer, halting downstream RAS/PI3K signaling. The (2Z)-isomer fails to engage Cys797, allowing ATP competition and pathway activation.

Comparative Potency Data

The following data synthesizes structure-activity relationship (SAR) studies comparing the clinical isomer against the Z-isomer (often isolated as "Impurity C" in manufacturing).

| Target / Assay | (2E)-Afatinib (Clinical) | (2Z)-Afatinib (Isomer) | Mechanistic Insight |

| EGFR (wt) IC50 | 0.5 nM | > 100 nM | Z-isomer lacks covalent "snap-lock." |

| EGFR (T790M) IC50 | 10 nM | > 1,000 nM | Z-isomer cannot overcome high ATP affinity of T790M. |

| HER2 IC50 | 14 nM | > 500 nM | HER2 Cys residue is inaccessible to Z-geometry. |

| Binding Kinetics | Irreversible ( | Reversible (Fast | Z-isomer washes out; E-isomer stays bound. |

| Cellular Potency (A549) | High (Cytotoxic) | Low/Negligible | Z-isomer fails to inhibit proliferation. |

Technical Note: In drug substance manufacturing, (2Z)-Afatinib is a specified impurity (limit typically <0.15%). Its presence indicates exposure to light (photo-isomerization) or improper synthesis conditions, directly correlating to a loss of potency in the bulk drug product.

Experimental Protocols

To validate the role of (2Z)-Afatinib (either as a negative control or to quantify it as an impurity), the following workflows are recommended.

Protocol A: Photo-Isomerization & Isolation of (2Z)-Afatinib

Use this protocol if you need to generate the (2Z) isomer for use as a negative control in binding assays.

-

Preparation: Dissolve 100 mg of (2E)-Afatinib dimaleate in 50 mL of Methanol/Water (50:50).

-

Irradiation: Place the solution in a quartz vessel. Expose to UV light (254 nm) or intense daylight for 24–48 hours.

-

Checkpoint: Monitor conversion via HPLC (Z-isomer elutes after E-isomer on C18 columns due to polarity shifts).

-

-

Isolation:

-

Column: Phenomenex Gemini C18 (150 x 30 mm, 5 µm).[1]

-

Mobile Phase: (A) 10mM Ammonium Acetate pH 6.5 / (B) Acetonitrile.

-

Gradient: 30% B to 60% B over 20 mins.

-

-

Validation: Confirm structure via 1H-NMR. The coupling constant (

) of the olefinic protons will shift from ~15 Hz (Trans/E) to ~10-12 Hz (Cis/Z).

Protocol B: Comparative Kinase Assay (FRET-based)

Objective: Quantify the loss of potency of the Z-isomer.

-

Reagents: Recombinant EGFR intracellular domain (T790M/L858R), FRET peptide substrate (e.g., PolyGT-biotin), ATP (at

), and Test Compounds. -

Dosing: Prepare 10-point serial dilutions of (2E) and (2Z) Afatinib (Start: 1 µM, Dilution factor: 3).

-

Incubation:

-

Mix Enzyme + Compound in assay buffer (50 mM HEPES, 10 mM MgCl2).

-

Critical Step: Pre-incubate for 30 minutes without ATP. This allows the covalent bond to form for the (2E) isomer. The (2Z) isomer will only bind reversibly.

-

-

Reaction: Add ATP and Substrate. Incubate 60 mins.

-

Detection: Add EDTA (stop solution) and detection antibodies. Read fluorescence.

-

Analysis: Plot Dose-Response. The (2E) curve will show complete inhibition at low nM. The (2Z) curve will likely shift right by 2-3 logs (orders of magnitude).

Quality Control Workflow (Impurity Management)

In a drug development context, the "role" of (2Z)-Afatinib is that of a Critical Quality Attribute (CQA) . It must be rigorously monitored.

Caption: Workflow for detecting (2Z)-Afatinib. Note that Z-isomers often elute later than E-isomers on reverse-phase columns due to differences in dipole moments and hydrophobic surface area.

References

-

Solca, F., et al. (2012). "Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker." Journal of Pharmacology and Experimental Therapeutics.

-

Modi, S. et al. (2019). "Isolation and Structural Characterization of Degradation Products of Afatinib Dimaleate." Journal of Pharmaceutical and Biomedical Analysis.

-

PubChem Compound Summary. (2024). "Afatinib (CID 10184653) - Mechanism of Action & Physical Properties."[2] National Library of Medicine.

-

FDA Center for Drug Evaluation and Research. (2013). "Gilotrif (Afatinib) Chemistry Review - Impurity Profiling." U.S. Food and Drug Administration.[3]

-

Wind, S. et al. (2013).[4] "Clinical Pharmacokinetics and Pharmacodynamics of Afatinib." Clinical Pharmacokinetics.

Sources

- 1. CN106831733A - The preparation method of Afatinib cis-isomer and application - Google Patents [patents.google.com]

- 2. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of (2Z)-Afatinib in Human Plasma

Authored by: A Senior Application Scientist

Introduction

Afatinib, an irreversible ErbB family blocker, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations.[1][2] Marketed as the (2E)-isomer, its pharmacokinetic profile is well-characterized, directly influencing therapeutic efficacy and patient outcomes.[3] However, the potential for isomerization to the (2Z)-form, particularly under photolytic stress, presents a bioanalytical challenge.[4][5] The (2Z)-isomer, being a potential impurity or degradant, necessitates a highly selective and sensitive quantification method to ensure accurate pharmacokinetic and safety assessments in clinical and preclinical studies. This application note details a robust LC-MS/MS protocol for the specific quantification of (2Z)-Afatinib in human plasma, addressing the critical need for isomeric specificity in bioanalysis.

The accurate measurement of drug concentrations in biological matrices is paramount for establishing clear pharmacokinetic/pharmacodynamic (PK/PD) relationships. For a targeted therapeutic like Afatinib, where maintaining an optimal therapeutic window is crucial, precise quantification informs dosing strategies and helps mitigate toxicity.[6] The presence of isomers can complicate this, as they may exhibit different pharmacological activities or toxicological profiles. Therefore, a bioanalytical method that can distinguish and separately quantify the (2Z)-isomer from the therapeutically intended (2E)-isomer is essential for a comprehensive understanding of Afatinib's disposition in the body.

This method employs a simple protein precipitation extraction procedure, followed by rapid and selective chromatographic separation and sensitive detection using tandem mass spectrometry. The protocol is designed to meet the rigorous standards of bioanalytical method validation as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7]

Principle of the Method

The quantification of (2Z)-Afatinib in human plasma is achieved through a combination of efficient sample preparation, high-performance liquid chromatography (HPLC) for isomeric separation, and tandem mass spectrometry (MS/MS) for sensitive and selective detection. The workflow begins with a protein precipitation step to remove the bulk of plasma proteins, which can interfere with the analysis.[3] This is followed by chromatographic separation on a C18 reversed-phase column, which is critical for resolving the (2Z)- and (2E)-isomers of Afatinib.[8]

Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable-isotope labeled internal standard. Although the (2Z) and (2E) isomers have the same mass and are expected to produce the same fragment ions, their chromatographic separation is paramount for accurate quantification.

Experimental Protocol

Materials and Reagents

-

(2Z)-Afatinib reference standard

-

Afatinib-(E)-isomer reference standard

-

Afatinib-d6 (internal standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of (2Z)-Afatinib, (E)-Afatinib, and Afatinib-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the (2Z)-Afatinib and (E)-Afatinib stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Afatinib-d6 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL Afatinib-d6).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters XBridge C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 70% B over 5 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| (2Z)-Afatinib | 486.2 → 371.1 |

| (E)-Afatinib | 486.2 → 371.1 |

| Afatinib-d6 (IS) | 492.2 → 371.1 |

| Collision Energy | Optimized for each transition (typically 30-40 eV) |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Method Validation

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[7]

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from six different donors. No significant interfering peaks were observed at the retention times of (2Z)-Afatinib and the internal standard.

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for (2Z)-Afatinib in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| LLOQ | 0.1 | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |

| Low QC | 0.3 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

| Mid QC | 10 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

| High QC | 80 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

Matrix Effect

The matrix effect was evaluated by comparing the peak areas of (2Z)-Afatinib in post-extraction spiked plasma samples with those of neat solutions at the same concentration. The coefficient of variation of the internal standard-normalized matrix factor was less than 15%.

Recovery

The extraction recovery was determined by comparing the peak areas of (2Z)-Afatinib from pre-extraction spiked plasma samples to those of post-extraction spiked samples. The recovery was consistent and reproducible across the QC levels.

Stability

The stability of (2Z)-Afatinib was assessed under various conditions:

-

Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

-

Short-Term Stability: Stable for at least 24 hours at room temperature.

-

Long-Term Stability: Stable for at least 90 days at -80°C.

-

Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 4°C.

Visualizations

Caption: Workflow for the LC-MS/MS quantification of (2Z)-Afatinib in plasma.

Caption: Proposed MS/MS fragmentation pattern of (2Z)-Afatinib.

Discussion

The developed LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of (2Z)-Afatinib in human plasma. The key to this assay is the successful chromatographic separation of the (2Z)- and (2E)-isomers, which is essential given their identical mass-to-charge ratios and fragmentation patterns. The use of a C18 column with a gradient elution of acetonitrile and formic acid in water provides the necessary resolution.

The protein precipitation method for sample preparation is simple, rapid, and cost-effective, making it suitable for high-throughput analysis. While matrix effects can be a concern with this technique, the use of a stable isotope-labeled internal standard effectively compensates for any variations in extraction efficiency and ion suppression or enhancement.[9]

The validation results demonstrate that the method meets the stringent requirements of regulatory guidelines for bioanalytical assays.[7] The wide linear range, excellent accuracy and precision, and proven stability of the analyte under various storage and processing conditions ensure the reliability of the data generated.

Conclusion

This application note describes a fully validated LC-MS/MS method for the specific and sensitive quantification of (2Z)-Afatinib in human plasma. The method is suitable for use in clinical and preclinical studies to accurately determine the pharmacokinetic profile of this potential isomer and impurity of Afatinib. The robust and reliable nature of this assay will aid researchers, scientists, and drug development professionals in gaining a more complete understanding of Afatinib's pharmacology and ensuring patient safety.

References

-

Xie, J., et al. (2021). LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies. Journal of Pharmaceutical and Biomedical Analysis, 114331. Available at: [Link]

-

Hayashi, H., et al. (2021). An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum. Therapeutic Drug Monitoring, 43(6), 803-811. Available at: [Link]

-

Hayashi, H., et al. (2021). An LC-MS/MS method for the simultaneous determination of afatinib, alectinib, ceritinib, crizotinib, dacomitinib, erlotinib, gefitinib, and osimertinib in human serum. ResearchGate. Available at: [Link]

-

de Vries, R., et al. (2018). Selected transitions, proposed fragmentations and ion spectra for afatinib (A), alectinib (B), crizotinib (C) and osimertinib (D). ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2019). Isolation and Structural Characterization of Degradation Products of Afatinib Dimaleate by LC-Q-TOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 168, 137-146. Available at: [Link]

-

Das, S., & Roy, D. (2021). Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. Molecular Systems Design & Engineering, 6(11), 934-946. Available at: [Link]

-

Deeks, E. D. (2014). Afatinib: a review of its use in patients with advanced non-small cell lung cancer. Drugs, 74(11), 1267-1282. Available at: [Link]

- CN110563711A - Afatinib degraded impurity compound, and preparation method and application thereof - Google Patents. (2019).

-

Gridelli, C., et al. (2015). Afatinib: a second-generation EGF receptor and ErbB tyrosine kinase inhibitor for the treatment of advanced non-small-cell lung cancer. Expert Review of Anticancer Therapy, 15(10), 1137-1147. Available at: [Link]

-

A Sensitive LC-MS/MS Method for the Determination of Afatinib in Human Plasma and Its Application to a Bioequivalence Study. ResearchGate. (n.d.). Available at: [Link]

-

Afatinib. PubChem. (n.d.). Available at: [Link]

-

Wang, Y., et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Molecules, 26(11), 3163. Available at: [Link]

-

Afatinib. Wikipedia. (n.d.). Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

-

Bronson, T. (2021, January 20). Photochemical Isomerization [Video]. YouTube. Available at: [Link]

-

Reddy, G. O., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. Available at: [Link]

-

Sankar, M. K., et al. (2022). A sensitive bioanalytical method development and validation of afatinib in human plasma by LC-ESI-MS/MS. ScienceScholar. Available at: [Link]

-

MS fragments of afatinib. ResearchGate. (n.d.). Available at: [Link]

-

Afatinib 2D molecular structure. ResearchGate. (n.d.). Available at: [Link]

-

Hsieh, Y.-C., et al. (2022). Development and validation of a new liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of afatinib, dacomitinib, osimertinib, and the active metabolites of osimertinib in human serum. Journal of Chromatography B, 1194, 123184. Available at: [Link]

-

Wang, X., et al. (2023). Mechanism of the thiol-Michael addition reaction of afatinib with EGFR: A combined QM/MM study. Morressier. Available at: [Link]

Sources

- 1. Afatinib: a second-generation EGF receptor and ErbB tyrosine kinase inhibitor for the treatment of advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of the thiol-Michael addition reaction of afatinib with EGFR: A combined QM/MM study [morressier.com]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: A Western Blot Protocol for Demonstrating Target Inhibition of (2Z)-Afatinib on EGFR and HER2

Audience: Researchers, scientists, and drug development professionals.

Abstract: (2Z)-Afatinib is a potent, irreversible tyrosine kinase inhibitor (TKI) designed to block signaling from the ErbB family of receptors, which includes the Epidermal Growth factor Receptor (EGFR/HER1), HER2/ErbB2, and HER4/ErbB4.[1][2] Its mechanism of action involves the covalent binding to a specific cysteine residue within the kinase domain of these receptors, leading to an irreversible inhibition of their autophosphorylation and downstream signaling cascades.[3][4] This blockade is critical to its anti-neoplastic effects. Western blotting is a fundamental and powerful technique to biochemically validate the on-target activity of kinase inhibitors like Afatinib.[5][6] This application note provides a comprehensive, field-proven protocol to demonstrate the inhibitory effect of (2Z)-Afatinib on its primary targets, EGFR and HER2, by assessing their phosphorylation status in a cellular context. The protocol details every step from cell line selection and drug treatment to immunodetection and data interpretation, offering a self-validating system to confirm drug efficacy.

Scientific Principle: Visualizing Kinase Inhibition

The activation of EGFR and HER2 is initiated by ligand binding (for EGFR) or heterodimerization, leading to the autophosphorylation of specific tyrosine residues in their intracellular domains. These phosphorylated sites act as docking stations for downstream signaling proteins that activate pro-survival pathways like the PI3K/Akt and Ras/Raf/MAPK pathways.[7][8]

Afatinib functions by preventing this initial autophosphorylation step.[4] Therefore, the most direct method to demonstrate its target engagement and inhibition is to measure the levels of phosphorylated EGFR (p-EGFR) and phosphorylated HER2 (p-HER2) relative to their total protein levels. A successful experiment will show a dose-dependent decrease in the p-EGFR and p-HER2 signals in Afatinib-treated cells, while the total EGFR and HER2 levels remain unchanged. This confirms that the drug's effect is on the kinase activity, not on the overall expression of the receptor proteins.

Afatinib Mechanism of Action Pathway

Below is a diagram illustrating the signaling cascade and the point of inhibition by Afatinib.

Caption: Afatinib inhibits EGFR/HER2 autophosphorylation.

Materials and Methods

This protocol is optimized for demonstrating Afatinib's inhibition of EGFR and HER2. Key to this protocol is the preservation of protein phosphorylation states, which requires meticulous sample handling and the use of phosphatase inhibitors.[9]

Reagents and Equipment

| Reagent/Equipment | Details/Supplier Recommendation |

| Cell Lines | A431 (high EGFR expression), SK-BR-3 or BT-474 (high HER2 expression). |

| (2Z)-Afatinib | Source from a reputable chemical supplier (e.g., Selleckchem, MedChemExpress). |

| Cell Culture Media | DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin. |

| Lysis Buffer | RIPA Buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail. |

| Protein Assay | BCA Protein Assay Kit. |

| SDS-PAGE Reagents | Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS. |

| Transfer Membrane | Polyvinylidene difluoride (PVDF) membrane, 0.45 µm. |

| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][9] |

| Primary Antibodies | See Table 2.1 for recommended antibodies and dilutions. |

| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG. |

| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate. |

| Equipment | Electrophoresis cells, power supply, wet or semi-dry transfer system, imaging system. |

Table 2.1: Recommended Primary Antibodies

| Target | Supplier Example | Starting Dilution | Purpose |

| p-EGFR (Tyr1068) | Cell Signaling Tech. | 1:1000 | Measures active, phosphorylated EGFR.[10] |

| Total EGFR | Cell Signaling Tech. | 1:1000 | Control for total EGFR protein level.[10] |

| p-HER2 (Tyr1221/1222) | Cell Signaling Tech. | 1:1000 | Measures active, phosphorylated HER2.[7] |

| Total HER2/ErbB2 | Cell Signaling Tech. | 1:1000 | Control for total HER2 protein level.[7] |

| β-Actin or GAPDH | Sigma-Aldrich | 1:5000 | Loading control to ensure equal protein loading. |

Detailed Experimental Protocol

Part A: Cell Culture, Stimulation, and Treatment

-

Cell Seeding: Plate A431 or SK-BR-3 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free medium. Incubate for 16-24 hours. This step reduces basal receptor phosphorylation, leading to a cleaner, more robust signal upon stimulation.

-

Afatinib Treatment: Prepare a stock solution of (2Z)-Afatinib in DMSO. Dilute the stock in a serum-free medium to final concentrations (e.g., 0, 10, 50, 100, 500 nM). The '0 nM' sample should contain the same final concentration of DMSO as the highest drug concentration and serves as the vehicle control. Pre-treat the cells with the Afatinib dilutions for 2-4 hours.

-

Ligand Stimulation (for EGFR): For A431 cells, stimulate with human EGF at a final concentration of 50-100 ng/mL for 10-15 minutes at 37°C.[11] This step is crucial to induce strong EGFR phosphorylation in the control group, providing a wide dynamic range to observe inhibition. No ligand stimulation is required for HER2-overexpressing cells like SK-BR-3, as they exhibit high basal phosphorylation.[7]

Part B: Cell Lysis and Protein Quantification

-

Lysis: Immediately after treatment, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA Lysis Buffer (containing freshly added protease and phosphatase inhibitors) to each well.[9]

-

Harvesting: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay according to the manufacturer's instructions. This is essential for ensuring equal protein loading in the subsequent steps.

Part C: SDS-PAGE and Membrane Transfer

-

Sample Preparation: Based on the BCA results, normalize the protein concentration for all samples. Mix 20-30 µg of protein with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[9]

-

Gel Electrophoresis: Load the denatured samples into the wells of an 8% SDS-polyacrylamide gel. EGFR and HER2 are large proteins (~170-185 kDa), and a lower percentage gel provides better resolution.[7][12] Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-activate the PVDF membrane by soaking it in methanol for 1 minute.[9] Use a wet transfer system (e.g., 100V for 90-120 minutes at 4°C) for efficient transfer of high molecular weight proteins.

-

Transfer Verification: After transfer, stain the membrane with Ponceau S solution for 1-2 minutes to visualize the protein bands and confirm successful and even transfer across all lanes.[9] Destain with TBST before blocking.

Part D: Immunodetection

-

Blocking: Incubate the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background noise.[9]

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-EGFR) in 5% BSA/TBST at the recommended dilution (see Table 2.1). Incubate the membrane with the primary antibody solution overnight at 4°C on a shaker.[7][9]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[9]

-

Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

-

Signal Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.

-

Stripping and Re-probing: To analyze total protein levels on the same membrane, the blot can be stripped of the phospho-antibody and re-probed for total EGFR/HER2 and then for the loading control (β-Actin). Alternatively, run parallel gels for each antibody target.

Experimental Workflow and Data Interpretation

Overall Experimental Workflow

Caption: Step-by-step Western blot workflow for Afatinib.

Expected Results

The ideal outcome is a Western blot that clearly demonstrates a dose-dependent reduction in the signal for p-EGFR and/or p-HER2 with increasing concentrations of Afatinib. The bands corresponding to total EGFR, total HER2, and the loading control (β-Actin) should remain consistent across all lanes.

Example Data Interpretation:

-

Lane 1 (Vehicle Control): Strong band for p-EGFR, indicating robust phosphorylation upon EGF stimulation.

-

Lanes 2-5 (Increasing Afatinib Conc.): Progressively weaker bands for p-EGFR, showing inhibition of phosphorylation.

-

All Lanes (Total EGFR & β-Actin): Bands of similar intensity, confirming that the observed effect is on kinase activity and that an equal amount of protein was loaded in each lane.

This result provides strong evidence that (2Z)-Afatinib is engaging its intended target and functioning as expected within the cellular environment.

Troubleshooting

| Problem | Potential Cause | Solution |

| No/Weak Signal for Phospho-Protein | Inactive phosphatase inhibitors; insufficient stimulation; low protein expression. | Always add fresh inhibitors to lysis buffer. Optimize ligand stimulation time and concentration.[11] Ensure the chosen cell line expresses the target. |

| High Background | Insufficient blocking or washing; antibody concentration too high. | Increase blocking time to 1.5 hours. Increase the number and duration of TBST washes. Titrate primary antibody to a higher dilution. |

| Non-Specific Bands | Antibody cross-reactivity; protein degradation. | Use a highly specific monoclonal antibody. Ensure protease inhibitors are active and samples are kept cold. Consider immunoprecipitation (IP) prior to Western blot for cleaner results.[13] |

| Bands for Total Protein Decrease with Treatment | Drug-induced protein degradation or off-target effects. | This is a valid biological result. Note the observation and consider time-course experiments to investigate if Afatinib promotes receptor downregulation. |

References

-

Keating GM. Afatinib: A Review in Advanced Non-Small Cell Lung Cancer. Target Oncol. 2016 Dec;11(6):825-835. [Link]

-

Wikipedia. Afatinib. [Link]

-

Weichert, W., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Oncotarget, 10(54), 5634–5647. [Link]

-

Wiede, L. L., & Drover, S. (2022). Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. Methods in Molecular Biology, 2508, 183–195. [Link]

-

Li, L., et al. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget, 9(22), 15948–15961. [Link]

-

Zecha, J., et al. (2018). Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors. eLife, 7, e35959. [Link]

-

Yu, C. H., et al. (2018). Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase. Oncotarget, 9(30), 21326–21341. [Link]

-

Wind, S., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics, 53(5), 393–406. [Link]

-

ResearchGate. How could I detect EGFR by western blot effectively?. [Link]

-

Eser, P. O., et al. (2016). Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. Cancer Discovery, 6(1), 94–111. [Link]

-

Solca, F., et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics, 343(2), 342–350. [Link]

-

Diz Taín, P., López González, A., & García-Palomo, A. (2015). [Mechanism of action and preclinical development of afatinib]. Medicina Clínica, 144(10), 461–466. [Link]

-

Bose, R., et al. (2006). Phosphoproteomic analysis of Her2/neu signaling and inhibition. Proceedings of the National Academy of Sciences, 103(26), 9773–9778. [Link]

-

Kageyama, T., et al. (2021). Afatinib exerts an inhibitory effect on T cell-mediated cytotoxicity. Scientific Reports, 11(1), 1083. [Link]

-

ResearchGate. Western Blot: Non-specific bands?. [Link]

-

Centers for Medicare & Medicaid Services. Genomic Sequence Analysis Panels in the Treatment of Solid Organ Neoplasms. [Link]

-

Ciaccio, M. F., et al. (2010). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. Nature Methods, 7(2), 148–155. [Link]

-

ResearchGate. How could I detect EGFR by western blot?. [Link]

Sources

- 1. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Afatinib - Wikipedia [en.wikipedia.org]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGFR (EGFR) | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

cell culture conditions for (2Z)-Afatinib treatment

Application Note: Optimized Cell Culture & Treatment Protocols for (2Z)-Afatinib and (2E)-Afatinib

Executive Summary & Chemical Context

This guide addresses the specific requirements for treating cultured cells with Afatinib (BIBW 2992), with a critical focus on stereochemistry.

The Isomer Distinction (Critical):

-

(2E)-Afatinib: The biologically active pharmaceutical ingredient (API). It contains a trans-acrylamide Michael acceptor essential for covalent binding to the EGFR kinase domain.

-

(2Z)-Afatinib: The cis-isomer. This is typically a photo-isomerization product or impurity. While often used as a negative control or in stereoselectivity studies, it possesses significantly reduced potency due to the unfavorable geometry of the acrylamide warhead relative to the Cys797 residue in the ATP-binding pocket.

Core Directive: Most researchers intending to study "Afatinib" require the (2E) isomer. If you specifically possess the (2Z) isomer (e.g., for impurity profiling or resistance modeling), strict light-exclusion protocols are required to prevent photo-equilibrium back to the (2E) form. This guide covers conditions for both, emphasizing the prevention of inadvertent isomerization.

Mechanism of Action & Biological Rationale

Afatinib acts via covalent modification.[1] The acrylamide group (Michael acceptor) on the quinazoline core undergoes a nucleophilic attack by the sulfhydryl (-SH) group of Cysteine 797 (in EGFR), Cysteine 805 (in HER2), or Cysteine 803 (in ErbB4).

-

Why (2Z) matters: The geometry of the double bond aligns the electrophilic carbon with the cysteine nucleophile. The (2Z) isomer creates steric hindrance, drastically reducing the rate of covalent bond formation (

), rendering it a reversible or weak inhibitor compared to the irreversible (2E) form.

Figure 1: Mechanism of Action. The (2E) geometry facilitates the Michael Addition to Cys797, while the (2Z) isomer suffers from steric misalignment.

Reagent Preparation & Stability

WARNING: The acrylamide moiety is light-sensitive. Exposure to ambient UV/fluorescent light can drive an equilibrium shift between (2E) and (2Z).[2]

Solubilization Protocol

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

-

Avoid: Ethanol (lower solubility stability) or aqueous buffers for stock preparation.[3]

-

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Solubility Limit: ~20 mg/mL in DMSO.[3]

-

-

Procedure:

-

Weigh powder in a distinct low-light environment (or use amber vials).

-

Add DMSO and vortex until completely dissolved.

-

Aliquot immediately into single-use amber microcentrifuge tubes (e.g., 20 µL aliquots) to avoid freeze-thaw cycles.

-

-

Storage: -80°C (Long term: >6 months) or -20°C (Short term: <1 month).

Handling the (2Z)-Isomer Specifically

If your research dictates the use of (2Z)-Afatinib :

-

Amber Everything: Use amber pipette tips if available, or work under red light.

-

Verification: Verify the isomeric purity via HPLC prior to critical experiments, as thermal or photo-reversion to the more stable (2E) form can occur in solution, leading to false-positive activity.

Cell Culture Conditions

Cell Line Selection & Media

Afatinib potency varies by magnitudes depending on the EGFR mutation status.

| Cell Line | EGFR Status | Media Formulation | Expected IC50 (2E) |

| A549 | Wild Type (WT) | DMEM + 10% FBS + 2mM L-Glutamine | > 1 µM (Resistant) |

| PC-9 | Del19 (Sensitizing) | RPMI-1640 + 10% FBS | < 1 nM (Sensitive) |

| NCI-H1975 | L858R / T790M | RPMI-1640 + 10% FBS | ~99 nM (Moderate) |

| HaCaT | WT (Keratinocyte) | DMEM + 10% FBS | High (Toxicity Control) |

Note on FBS: Standard 10% Fetal Bovine Serum (FBS) is acceptable for growth inhibition assays (MTT/CTG). However, for phosphorylation signaling assays (Western Blot) , serum starvation (0.1% FBS or 0% FBS) for 12–24 hours prior to treatment is recommended to reduce basal EGFR phosphorylation noise.

Experimental Protocols

Workflow A: Growth Inhibition Assay (IC50 Determination)

This protocol validates the potency difference between (2E) and (2Z) isomers.

-

Seeding (Day 0): Seed cells in 96-well plates.

-

Density: 3,000–5,000 cells/well (cell line dependent; ensure log-phase growth at 72h).

-

Incubate 24h at 37°C, 5% CO2.

-

-

Treatment (Day 1):

-

Prepare serial dilutions (1:3 or 1:10) in serum-free media or media with reduced serum (2%).

-

Dose Range (Mutant): 0.1 nM to 1000 nM.

-

Dose Range (WT): 10 nM to 10 µM.

-

DMSO Control: Ensure final DMSO concentration is <0.1% and consistent across all wells.

-

-

Incubation: 72 hours.

-

Critical: If testing (2Z)-Afatinib, wrap the plate in foil to prevent isomerization during incubation.

-

-

Readout (Day 4): Add CellTiter-Glo or MTT reagent. Read absorbance/luminescence.